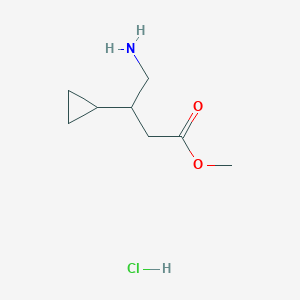
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, an ethyl chain linked to the pyrazole nitrogen, and a 2-(3-methoxyphenyl)acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by reacting hydrazine with acetylacetone in the presence of an acid catalyst.
N-alkylation: The pyrazole nitrogen is then alkylated with 2-chloroethanol to form N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)chloride.
Coupling with 3-methoxyphenylacetamide: The resulting intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of pyrazolidine derivatives.
Substitution: Substitution reactions at the pyrazole nitrogen or the phenyl ring can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Pyrazolidine derivatives.
Substitution: Various alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as malaria and leishmaniasis. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The phenylacetamide moiety may play a role in binding to these targets, while the pyrazole ring may contribute to the compound's stability and reactivity.
Comparación Con Compuestos Similares
N-(2-(3,4-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Similar structure with a different position of the methyl groups on the pyrazole ring.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure with a different position of the methoxy group on the phenyl ring.
Uniqueness: The uniqueness of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-9-13(2)19(18-12)8-7-17-16(20)11-14-5-4-6-15(10-14)21-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGGLTQLHGIQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)


![3-[3-(2-Phenylethenesulfonamido)phenyl]prop-2-enoic acid](/img/structure/B2684516.png)

![(2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate](/img/structure/B2684519.png)




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2684528.png)
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)
![[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2684532.png)
![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)
